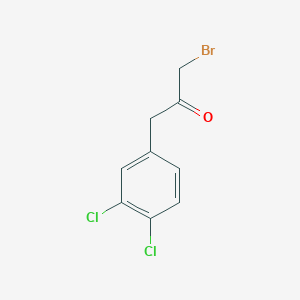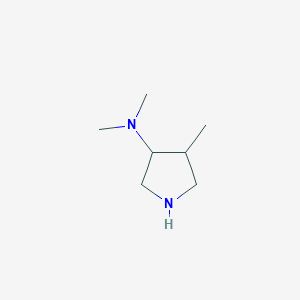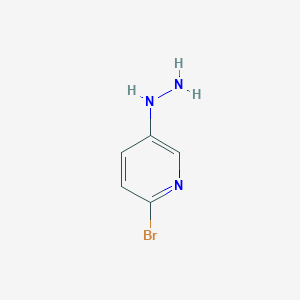
4-(tert-ブチルカルバモイル)-2-(ピリジン-4-イル)チアゾール
概要
説明
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a pyridine ring, and a thiazole ring
科学的研究の応用
Chemistry: In chemistry, tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
Target of Action
The primary target of “tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate” is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
It is known to interact with its target, methionine aminopeptidase 1, leading to changes in the enzyme’s function .
生化学分析
Biochemical Properties
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to altered cellular responses. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These effects on cellular processes highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can also result in changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, such as toxicity or organ damage. Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their levels. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate within cells and tissues are critical factors that influence its efficacy and toxicity. The compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within cells. Additionally, the compound’s distribution within tissues can influence its therapeutic effects and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate typically involves multiple steps, starting with the preparation of the pyridine and thiazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:
Condensation reactions: Involving the reaction of pyridine derivatives with thiazole derivatives in the presence of a carbamoylating agent.
Cyclization reactions: Forming the thiazole ring through cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: Converting the thiazole ring to its oxidized form.
Reduction: Reducing the pyridine ring or other functional groups.
Substitution: Replacing hydrogen atoms or other substituents on the pyridine or thiazole rings.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized thiazole derivatives.
Reduction: Production of reduced pyridine derivatives.
Substitution: Generation of substituted pyridine or thiazole derivatives.
類似化合物との比較
Tert-butyl 2-(pyridin-2-yl)thiazol-4-ylcarbamate: Similar structure but with a different position of the pyridine ring.
Tert-butyl 2-(pyridin-3-yl)thiazol-4-ylcarbamate: Another positional isomer with potential differences in reactivity and biological activity.
Uniqueness: Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate stands out due to its specific arrangement of functional groups, which can influence its chemical properties and applications. Its unique structure may offer advantages in certain reactions or biological activities compared to its isomers.
特性
IUPAC Name |
tert-butyl N-(2-pyridin-4-yl-1,3-thiazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCFJQHZQVNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate](/img/structure/B1523659.png)

![(1R,4R,5R)-rel-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1523661.png)




